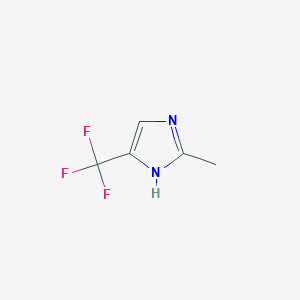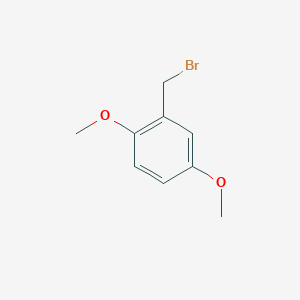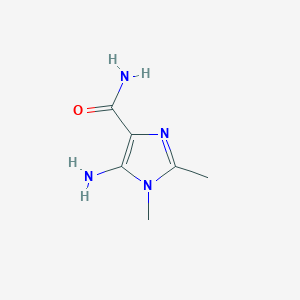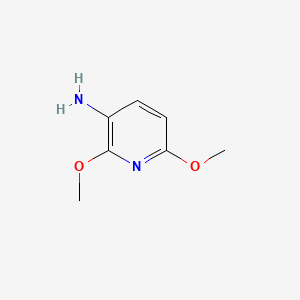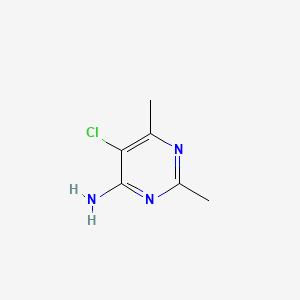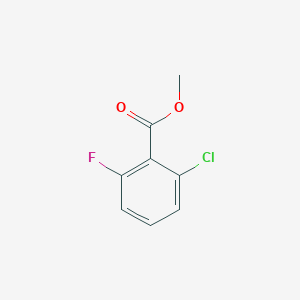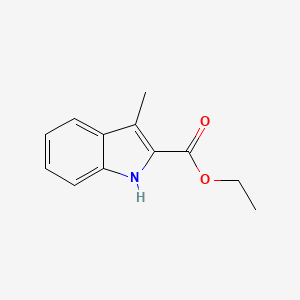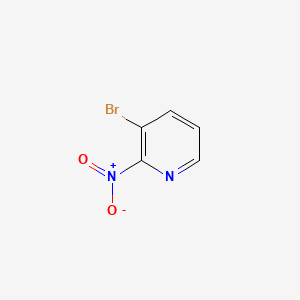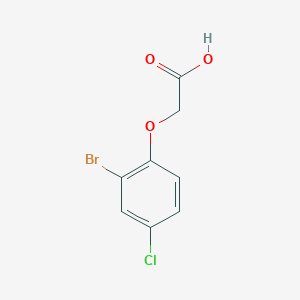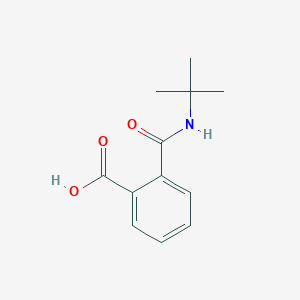![molecular formula C12H16BrNO2 B1269199 4-[2-(3-Bromophenoxy)ethyl]morpholine CAS No. 435283-95-7](/img/structure/B1269199.png)
4-[2-(3-Bromophenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Bromophenoxy)ethyl]morpholine is an organic compound with the chemical formula C13H16BrNO2. It appears as a white to pale yellow solid and is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its analgesic and sedative effects and is primarily used as a precursor or intermediate in the synthesis of other drugs, particularly in the pharmaceutical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-[2-(3-Bromophenoxy)ethyl]morpholine involves the following steps:
Formation of Potassium Salt of 3-Bromophenol: 3-Bromophenol is reacted with potassium hydroxide in ethanol to obtain the potassium salt of 3-bromophenol.
Reaction with Morpholine: The potassium salt of 3-bromophenol is then reacted with morpholine in dimethylformamide to generate this compound.
Purification: The reaction mixture is purified and crystallized to yield the pure product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3-Bromophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethylmorpholine derivatives.
Oxidation: Oxidized products may include phenolic derivatives.
Reduction: Reduced products may include dehalogenated compounds.
Hydrolysis: Hydrolysis can yield phenol and morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(3-Bromophenoxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including analgesic and sedative effects.
Medicine: Utilized in the development of pharmaceutical drugs, such as timolol.
Industry: Employed in the production of specialty chemicals and as a research reagent.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Bromophenoxy)ethyl]morpholine involves its interaction with specific molecular targets in the body. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-[2-(3-Bromophenoxy)ethyl]morpholine can be compared with other similar compounds, such as:
- 4-[2-(2-Bromophenoxy)ethyl]morpholine
- 4-[2-(4-Bromophenoxy)ethyl]morpholine
- 4-[2-(3-Chlorophenoxy)ethyl]morpholine
These compounds share structural similarities but differ in the position or type of halogen substituent on the phenyl ring. The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
4-[2-(3-bromophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFMBAOEVINLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355502 |
Source


|
| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435283-95-7 |
Source


|
| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
